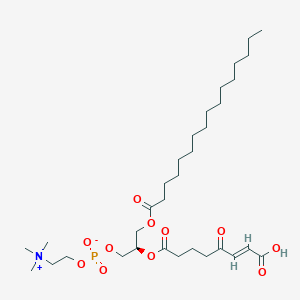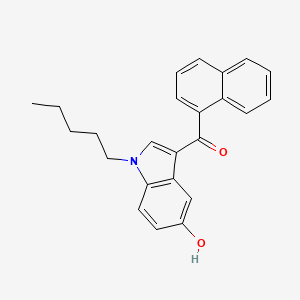
JWH 018 5-hydroxyindole metabolite
Descripción general
Descripción
JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . In urine samples, this metabolite is almost completely glucuronidated . This product is intended for research and forensic applications .
Synthesis Analysis
One of the many issues of designer drugs of abuse like synthetic cannabinoids (SCs) such as JWH-018 is that details on their metabolism have yet to be fully elucidated and that multiple metabolites exist . The presence of isomeric compounds poses further challenges in their identification . Using JWH-018 as a model SC, the aim of this study was to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS . Standard compounds of JWH-018 and its hydroxyindole metabolite positional isomers were first analyzed by GC-EI-MS in full scan mode, which was only able to differentiate the 4-hydroxyindole isomer . Further GC-MS/MS analysis was performed by selecting m/z 302 as the precursor ion . All four isomers produced characteristic product ions that enabled the differentiation between them . Using these ions, MRM analysis was performed on the urine of JWH-018 administered mice and determined the hydroxyl positions to be at the 6-position on the indole ring .Chemical Reactions Analysis
The presence of isomeric compounds poses further challenges in their identification . Our group has previously shown the effectiveness of gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) in the mass spectrometric differentiation of the positional isomers of the naphthoylindole-type SC JWH-081, and speculated that the same approach could be used for the metabolite isomers . Using JWH-018 as a model SC, the aim of this study was to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS .Physical And Chemical Properties Analysis
JWH 018 5-hydroxyindole metabolite is supplied as a crystalline solid . A stock solution may be made by dissolving the JWH 018 5-hydroxyindole metabolite in the solvent of choice . JWH 018 5-hydroxyindole metabolite is soluble in organic solvents such as DMSO and dimethyl formamide, which should be purged with an inert gas .Aplicaciones Científicas De Investigación
Development of Analytical Methods : A study by Kusano et al. (2016) developed a gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) method for differentiating positional isomers of JWH-018 hydroxyindole metabolites. This method is crucial for identifying isomeric compounds present in designer drugs like JWH-018 (Kusano et al., 2016).
Metabolic Profiling in Human Urine : Chimalakonda et al. (2011) focused on identifying and quantifying omega and omega-1 metabolites of JWH-018 in human urine. This study used LC-MS/MS coupled with solid-phase extraction and highlighted the need for high analytical sensitivity (Chimalakonda et al., 2011).
Pharmacokinetic Properties : Toennes et al. (2017) examined the pharmacokinetic properties of JWH-018 and its metabolites in serum after inhalation, providing insights into its behavior in the human body (Toennes et al., 2017).
Detection of Metabolites in Urine Samples : Emerson et al. (2013) developed a method for detecting JWH-018 metabolites in urine, which is essential for forensic analysis and understanding the drug's metabolism (Emerson et al., 2013).
Activity at Cannabinoid Receptors : Seely et al. (2012) investigated a major glucuronidated metabolite of JWH-018, revealing its antagonistic activity at cannabinoid type 1 receptors (CB1Rs). This study is significant for understanding the drug's pharmacological effects (Seely et al., 2012).
Legal Cases and Biomarker Identification : Jang et al. (2013) focused on monitoring urinary metabolites in legal cases, suggesting biomarkers for proving the intake of synthetic cannabinoids like JWH-018 (Jang et al., 2013).
Safety And Hazards
Direcciones Futuras
The data reported in the present study show that JWH-018, JWH-018-M5 and JWH-073-M5 all require occupancy of significantly fewer hCB 2 Rs to produce equivalent levels of AC-activity regulation, when compared to CP-55,940 or Δ 9-THC . These data imply that abuse of cannabinoids can be dangerous and represents an emerging public health threat . Additionally, our data strongly suggest that AM-251 could be used as a crucial prophylactic therapy for cannabinoid-induced seizures or similar life-threatening conditions .
Propiedades
IUPAC Name |
(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJICNPAPPCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016932 | |
| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 5-hydroxyindole metabolite | |
CAS RN |
1307803-43-5 | |
| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

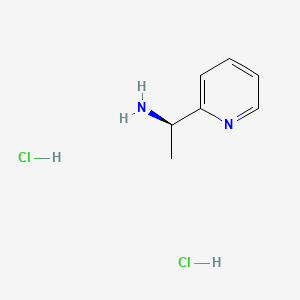
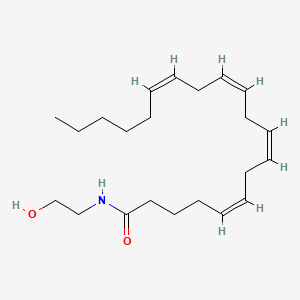
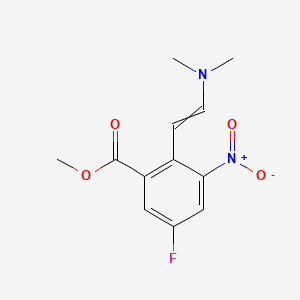
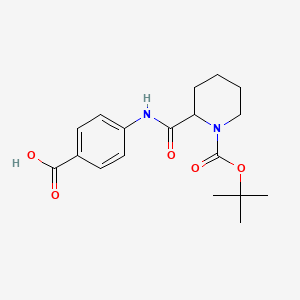

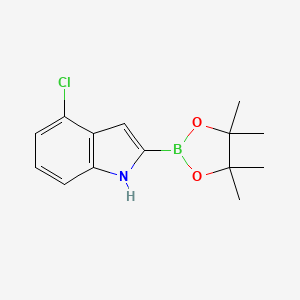

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

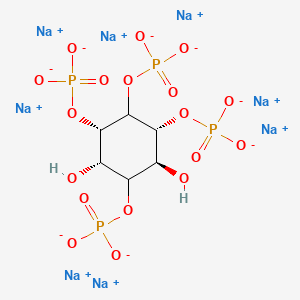
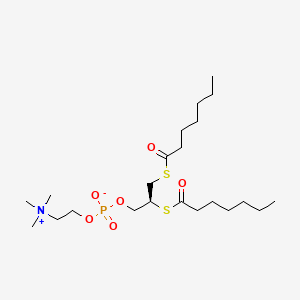
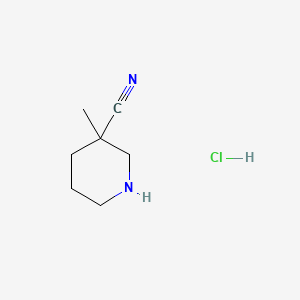
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
